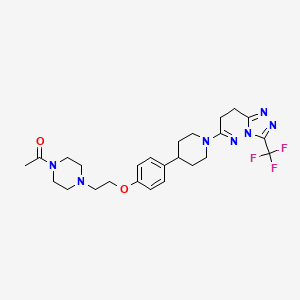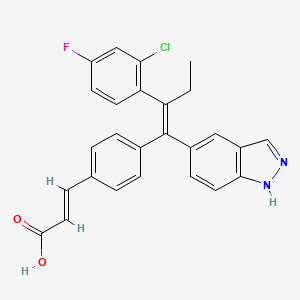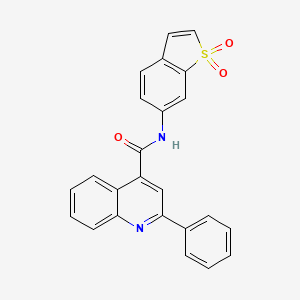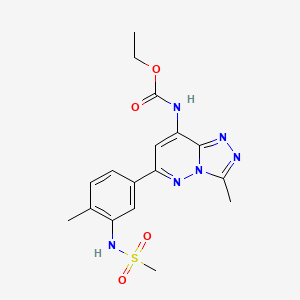
溴孢菌素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromosporine is a potent broad-spectrum inhibitor of bromodomains, which are protein interaction modules that recognize acetylated lysines on histones and transcription factors. Bromodomains play a crucial role in the regulation of gene expression and chromatin biology. Bromosporine has emerged as a valuable tool in scientific research due to its ability to inhibit multiple bromodomain-containing proteins, including BRD2, BRD3, BRD4, and BRDT .
科学研究应用
溴孢菌素具有广泛的科学研究应用,包括:
化学: 用作化学探针来研究溴结构域的功能及其在基因调控中的作用。
生物学: 用于染色质生物学、表观遗传学和转录调控研究。
医学: 正在研究其在癌症、HIV和炎症性疾病中的潜在治疗应用。
工业: 用于开发针对溴结构域和相关途径的新药.
作用机制
溴孢菌素通过与溴结构域的乙酰化赖氨酸结合位点结合发挥作用,从而抑制其与乙酰化组蛋白和转录因子的相互作用。这种抑制会破坏基因表达和染色质结构的调控,导致细胞过程发生变化。 溴孢菌素靶向多种含有溴结构域的蛋白,包括BRD2、BRD3、BRD4和BRDT,它们参与各种生物途径 .
生化分析
Biochemical Properties
Bromosporine interacts with a variety of bromodomains, including those in the bromodomain and extra-terminal (BET) family and non-BET bromodomains. It binds to the acetyl-lysine binding pocket of these bromodomains, inhibiting their interaction with acetylated lysine residues on histone tails. This inhibition disrupts the recruitment of bromodomain-containing proteins to chromatin, thereby affecting gene expression .
Cellular Effects
Bromosporine has been shown to exert significant effects on various types of cells. In leukemic cell lines, bromosporine inhibits cell proliferation and induces apoptosis. It affects cell signaling pathways, including those involved in cell cycle regulation and apoptosis. Bromosporine also influences gene expression by downregulating the expression of oncogenes such as c-Myc and other genes involved in cell growth and survival .
Molecular Mechanism
At the molecular level, bromosporine exerts its effects by binding to the acetyl-lysine binding pocket of bromodomains. This binding inhibits the interaction of bromodomains with acetylated lysine residues on histone tails, preventing the recruitment of bromodomain-containing proteins to chromatin. This disruption of chromatin binding leads to changes in gene expression, including the downregulation of oncogenes and other genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bromosporine have been observed to change over time. Bromosporine is relatively stable and maintains its inhibitory activity over extended periods. Prolonged exposure to bromosporine can lead to the development of resistance in some cell lines. Long-term studies have shown that bromosporine can have lasting effects on cellular function, including sustained changes in gene expression and cell signaling pathways .
Dosage Effects in Animal Models
The effects of bromosporine vary with different dosages in animal models. At low doses, bromosporine has been shown to inhibit tumor growth and reduce inflammation without causing significant toxicity. At high doses, bromosporine can cause adverse effects, including hepatotoxicity and immunosuppression. Threshold effects have been observed, with higher doses leading to more pronounced effects on tumor growth and inflammation .
Metabolic Pathways
Bromosporine is involved in several metabolic pathways, including those related to the metabolism of acetylated lysine residues. It interacts with enzymes such as histone acetyltransferases and histone deacetylases, which regulate the acetylation and deacetylation of lysine residues on histone tails. Bromosporine also affects metabolic flux and metabolite levels by altering the expression of genes involved in metabolism .
Transport and Distribution
Within cells and tissues, bromosporine is transported and distributed through interactions with transporters and binding proteins. It is taken up by cells via passive diffusion and is distributed to various cellular compartments, including the nucleus. Bromosporine’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
Bromosporine is primarily localized in the nucleus, where it exerts its effects on chromatin and gene expression. It is directed to the nucleus by targeting signals and post-translational modifications that facilitate its nuclear localization. Bromosporine’s activity and function are closely tied to its subcellular localization, as its primary targets are nuclear bromodomains .
准备方法
合成路线和反应条件
溴孢菌素通过一系列化学反应合成,这些反应涉及在分子结构中引入溴原子。合成路线通常包括在受控条件下使用溴化试剂,如溴或N-溴代琥珀酰亚胺 (NBS)。 反应条件,包括温度、溶剂和反应时间,都经过优化,以实现最终产物的高产率和纯度 .
工业生产方法
溴孢菌素的工业生产涉及扩大合成路线,以生产大量的化合物。此过程需要仔细优化反应条件,以确保质量和产率的一致性。 使用先进的纯化技术,例如色谱法,对于获得适合研究和工业应用的高纯度溴孢菌素至关重要 .
化学反应分析
反应类型
溴孢菌素会经历各种化学反应,包括:
氧化: 溴孢菌素可以使用氧化剂(如过氧化氢或高锰酸钾)氧化。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾;通常在受控温度下在水性或有机溶剂中进行。
还原: 硼氢化钠,氢化铝锂;反应通常在惰性气氛下在无水溶剂中进行。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,溴孢菌素的氧化可以生成溴化醌,而还原可以生成溴化醇或胺。 取代反应会导致形成具有不同官能团的各种溴孢菌素衍生物 .
相似化合物的比较
类似化合物
JQ1: BRD4 的一种选择性抑制剂,具有类似的溴结构域结合特性。
I-BET762: 另一种靶向 BRD2、BRD3 和 BRD4 的溴结构域抑制剂。
PFI-1: 一种选择性抑制BRD4 的抑制剂,其化学结构与溴孢菌素不同.
溴孢菌素的独特性
溴孢菌素的独特性在于它可以广谱抑制多种含有溴结构域的蛋白,使其成为研究溴结构域在基因调控和疾病中的多种作用的宝贵工具。 它具有重新激活潜伏 HIV-1 的能力,以及在癌症和炎症性疾病中的潜在治疗应用,进一步突出了其在科学研究中的重要性 .
属性
IUPAC Name |
ethyl N-[6-[3-(methanesulfonamido)-4-methylphenyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S/c1-5-27-17(24)18-15-9-14(21-23-11(3)19-20-16(15)23)12-7-6-10(2)13(8-12)22-28(4,25)26/h6-9,22H,5H2,1-4H3,(H,18,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBRROMMFMPJAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=NN2C1=NN=C2C)C3=CC(=C(C=C3)C)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: Bromosporine binds to bromodomains, which are protein interaction modules recognizing acetylated lysine residues. While it exhibits broad bromodomain binding affinity, studies have shown its primary cellular effects stem from targeting the BET (bromodomain and extra-terminal) family of proteins, particularly BRD4 [, , ]. This binding disrupts the interaction of BET proteins with acetylated histones, ultimately leading to transcriptional downregulation of key genes involved in cell proliferation and survival, including MYC [, ]. This often translates to decreased cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer models [, , ].
ANone: While the provided abstracts do not detail the molecular formula, weight, or spectroscopic data for bromosporine, several entries in the provided list link to crystal structures of bromosporine in complex with various bromodomains [12-20]. These structures provide valuable insights into the binding mode of bromosporine and can be used for further computational studies.
ANone: The provided research papers focus on the biological activity and molecular mechanisms of bromosporine. Information regarding its material compatibility and stability under different conditions is not included in these studies.
ANone: Bromosporine is typically characterized as a bromodomain inhibitor, meaning it binds to bromodomains and disrupts their function rather than acting as a catalyst in a chemical reaction. Therefore, information regarding catalytic properties, reaction mechanisms, or selectivity for specific chemical reactions is not provided in the given research papers.
A: One study employed computational simulations to study the binding characteristics of bromosporine-based bivalent ligands []. This approach helped determine apparent affinities, dissociation microconstants, and other microscopic details for various protein-ligand complexes, providing a deeper understanding of multivalent interactions.
A: The provided research primarily focuses on bromosporine as a single chemical entity. While one study investigates bivalent bromosporine-based ligands [], information about specific structure-activity relationships stemming from modifying the bromosporine scaffold itself is not included.
ANone: The research papers primarily focus on the biological activity and therapeutic potential of bromosporine. Details regarding its stability under various conditions, formulation strategies to improve stability, solubility, or bioavailability are not provided.
ANone: The provided research articles concentrate on the biological aspects of bromosporine, and therefore do not delve into SHE regulations, risk minimization, or responsible practices associated with its handling or disposal.
ANone: While the provided research highlights the in vitro and in vivo effects of bromosporine, detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) is not included.
ANone: Bromosporine demonstrates significant in vitro and in vivo efficacy in various models:
- HIV Latency: It reactivates latent HIV-1 in latently infected cells, showing synergistic effects with prostratin or TNF-α [].
- Colorectal Cancer: It exhibits anti-proliferative effects and synergizes with 5-FU in colorectal cancer cells [].
- Melanoma: Bromosporine shows promise in treating distinct molecular subtypes of melanoma, overcoming treatment resistance in some cases [, ].
- Acute Myeloid Leukemia (AML): It impairs the clonogenic activity of various leukemic cell lines and reduces leukemia-initiating potential in vivo [].
- Breast Cancer: It inhibits cell proliferation, induces apoptosis, and suppresses tumor growth in xenograft models of triple-negative and ER-positive breast cancer [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

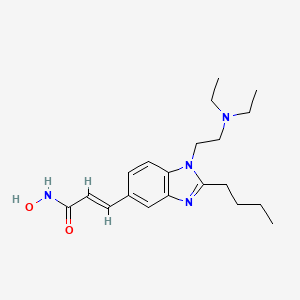



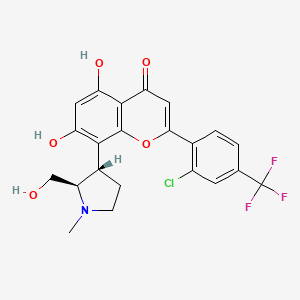
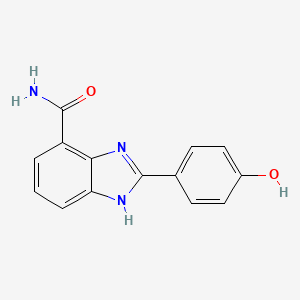

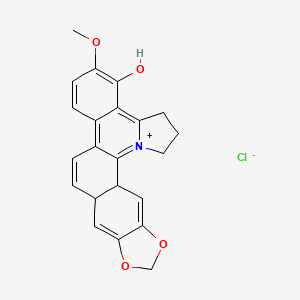
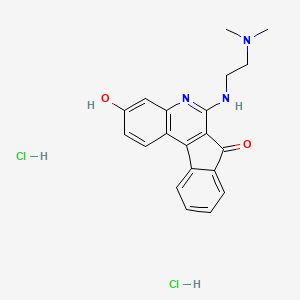
![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)
